molecular formula C6H7FO2 B2461069 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 146038-53-1

3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2461069
CAS No.: 146038-53-1
M. Wt: 130.118
InChI Key: CQOUAQUBJPKQON-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C6H7FO2. It is characterized by its unique bicyclo[1.1.1]pentane structure, which consists of three carbon atoms forming a triangular core with a fluorine atom and a carboxylic acid group attached to the structure. This compound is of interest in various fields of research due to its unique structural and chemical properties.

Scientific Research Applications

3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substitution in biological systems.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound can be used in the development of new materials with unique properties due to the presence of the fluorine atom.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This process can be carried out using silver nitrate and a fluorinating agent under controlled conditions . The reaction is usually performed under an argon atmosphere to prevent oxidation and other side reactions. The reaction mixture is monitored using thin-layer chromatography (TLC) and the product is purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution: Substituted bicyclo[1.1.1]pentane derivatives.

    Reduction: Bicyclo[1.1.1]pentane-1-methanol or bicyclo[1.1.1]pentane-1-aldehyde.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The bicyclo[1.1.1]pentane structure provides rigidity, which can affect the compound’s overall conformation and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid: Contains a bromine atom, which can affect its reactivity and applications.

Uniqueness

3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOUAQUBJPKQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146038-53-1
Record name 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid
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